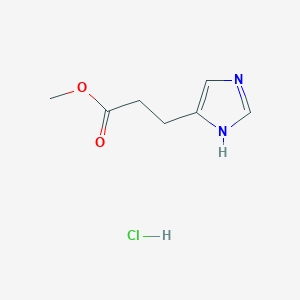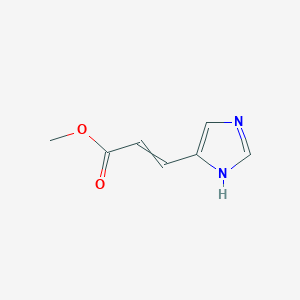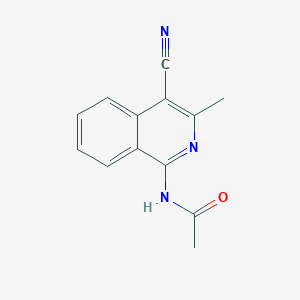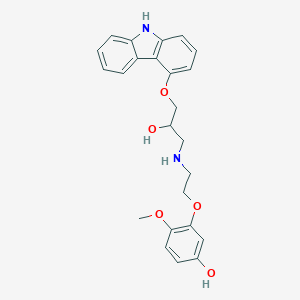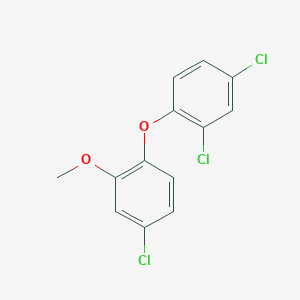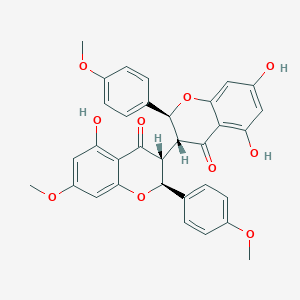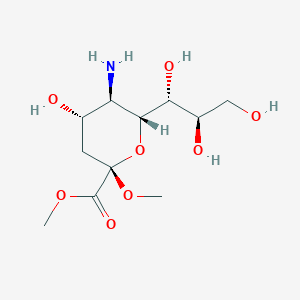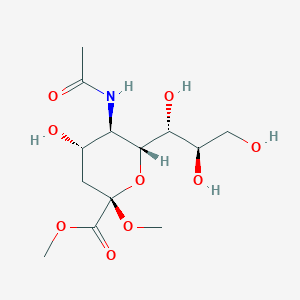
(S)-(+)-3-(苄氧羰基)-5-氧代-4-恶唑烷丙酸
描述
Synthesis Analysis
The synthesis of related oxazolidine derivatives involves strategic organic synthesis methodologies. For instance, Tomasini et al. (2003) explored the synthesis of homo-oligomers of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate, which share structural similarities with (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid, highlighting the use of IR, 1H NMR, and CD techniques along with DFT computational modeling to investigate their three-dimensional structures (Tomasini et al., 2003).
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives has been extensively analyzed using various spectroscopic and computational techniques. These analyses reveal that these compounds can adopt specific conformations stabilized by intramolecular interactions, such as hydrogen bonds, which are critical for their potential applications in designing foldamers and other molecular architectures (Tomasini et al., 2003).
Chemical Reactions and Properties
The reactivity of oxazolidine derivatives, including those similar to (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid, is characterized by their participation in various chemical reactions. These compounds can serve as intermediates for synthesizing a wide range of functionalized aromatic compounds, demonstrating their versatility in organic synthesis (Nakamura et al., 2003).
科学研究应用
降血糖剂: 结构上与 (S)-(+)-3-(苄氧羰基)-5-氧代-4-恶唑烷丙酸相关的含恶唑侧链的苄氧恶唑烷-2,4-二酮被发现对降低遗传性肥胖小鼠的血糖水平有效。苯并呋喃结构元素的存在增强了它们的体内效力 (Dow 等人,1991).
肽合成: 该化合物在肽合成中碳二亚胺介导的反应中至关重要,尤其是在制备氨基酸(如缬氨酸和异亮氨酸)的 N-羧基酸酐方面 (Benoiton & Chen, 1981)。此外,它的晶体结构显示出有希望的肽合成特性,可能对药物发现有用 (Crisma 等人,1997).
镇痛和抗炎特性: 如 4-(5-氯-2-氧代-3H-苯并恶唑-3-基)丁酰胺等衍生物表现出有效的镇痛和抗炎特性。它们的镇痛活性归因于抑制前列腺素 E2 的合成 (Gülcan 等人,2003).
抗氧化特性: 某些衍生物已显示出显着的抗氧化特性,其中一些在自由基清除方面表现出比其他衍生物更高的活性 (Akbas 等人,2018).
缓蚀: 本类中的一些化合物表现出作为缓蚀剂的潜力,具有很强的抗氧化特性 (Akbas 等人,2018).
功能化芳香化合物的合成: 已开发出一种合成功能化 4H-1,2-苯恶嗪衍生物的新方法,该衍生物可以用作氧功能化芳香化合物的中间体 (Nakamura 等人,2003).
恶唑烷二甲酰肼中的手性起始材料: 研究表明,在恶唑烷二甲酰肼中,来自手性起始材料的温和条件外消旋可能发生,这对于不对称结晶过程有影响 (Nogueira 等人,2015).
抗肿瘤活性: 一些 2-N-、3-S-取代衍生物表现出抗肿瘤活性 (Григорян 等人,2012).
选择性肽键裂解: 该化合物允许选择性裂解丝氨酸肽键,从而促进特定氨基酸的分离 (Kaneko 等人,1968).
二氟化拟肽的合成: 它用于 Ugi 反应中合成二氟化拟肽,该拟肽具有潜在的药物应用 (Gouge 等人,2004).
属性
IUPAC Name |
3-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c16-12(17)7-6-11-13(18)21-9-15(11)14(19)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOCGDFDOZVEKT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N([C@H](C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350847 | |
| Record name | (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid | |
CAS RN |
23632-67-9 | |
| Record name | (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of using (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid in peptide synthesis?
A1: (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid, often referred to as a protected form of L-glutamic acid, offers a significant advantage in peptide synthesis by allowing for the selective protection of the side-chain carboxyl group of glutamic acid. [] This selectivity is crucial for directing the formation of peptide bonds specifically at the alpha-carboxyl group, leading to the efficient synthesis of γ-glutamyl peptides. [] This is in contrast to traditional methods where indiscriminate protection can lead to unwanted side reactions and lower yields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






